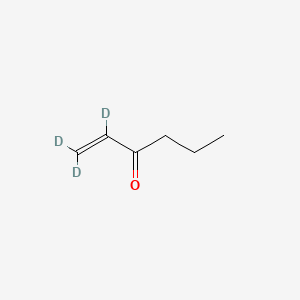
Phenserine tartrate, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is under investigation for the treatment of neurodegenerative diseases such as Alzheimer’s disease, frontotemporal dementia, chronic traumatic encephalopathy, and Parkinson’s disease . Buntanetap is the (+) enantiomer of phenserine, which means it is a mirror image of phenserine but does not have the unwanted anticholinergic effects associated with the (-) enantiomer .
Preparation Methods
The synthesis of Buntanetap involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of Buntanetap is synthesized through a series of reactions, including cyclization and reduction steps.
Introduction of functional groups: Functional groups such as the phenylcarbamate moiety are introduced through reactions like carbamation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial production methods for Buntanetap involve scaling up the laboratory synthesis to produce larger quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Buntanetap undergoes several types of chemical reactions, including:
Oxidation: Buntanetap can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of Buntanetap can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Buntanetap can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Buntanetap may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Buntanetap has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Buntanetap is used as a model compound for studying the synthesis and reactivity of small molecule inhibitors.
Medicine: Buntanetap is being investigated as a potential therapeutic agent for neurodegenerative diseases.
Industry: In the pharmaceutical industry, Buntanetap is being developed as a drug candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
Buntanetap exerts its effects by inhibiting the formation of multiple neurotoxic proteins, including amyloid beta, tau, alpha-synuclein, and TDP-43 . It selectively binds to an iron-responsive element in the mRNA of these proteins, thereby inhibiting their translation. This results in decreased production of neurotoxic proteins, which helps to improve synaptic transmission, axonal transport, and reduce neuroinflammation .
Comparison with Similar Compounds
Buntanetap is similar to other compounds that target neurotoxic proteins, such as phenserine. Buntanetap is unique in that it is the (+) enantiomer of phenserine and does not have the unwanted anticholinergic effects associated with the (-) enantiomer . Other similar compounds include:
Phenserine: Both Buntanetap and phenserine reduce the production of amyloid precursor protein by blocking the translation of its mRNA.
Alpha-synuclein inhibitors: Compounds that inhibit the formation of alpha-synuclein aggregates, such as NPT200-11, are similar to Buntanetap in their mechanism of action.
Tau protein inhibitors: Compounds that target tau protein aggregation, such as LMTX, are also similar to Buntanetap.
Buntanetap’s unique mechanism of action and its ability to target multiple neurotoxic proteins make it a promising candidate for the treatment of neurodegenerative diseases.
Properties
CAS No. |
865795-23-9 |
|---|---|
Molecular Formula |
C24H29N3O8 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m01/s1 |
InChI Key |
XKKPTCVQEJZDGT-WXJUTALTSA-N |
Isomeric SMILES |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


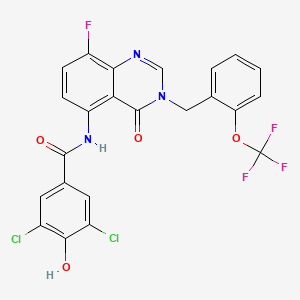


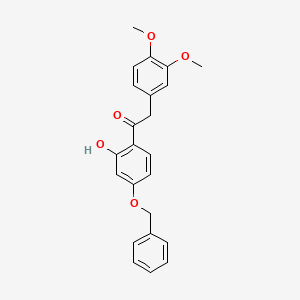

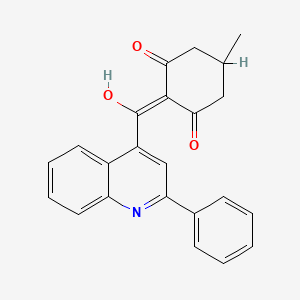
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
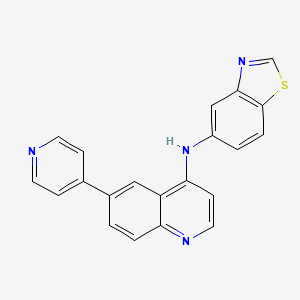
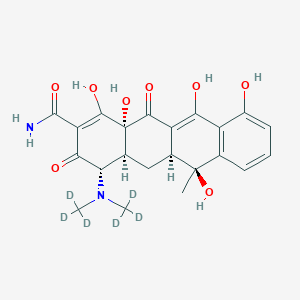
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)


![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
